N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Overview
Description
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C14H22ClN3S and a molecular weight of 299.87 g/mol . This compound is known for its unique structure, which includes a benzo[d]thiazole moiety, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
A related compound was found to have weak cox-1 inhibitory activity . COX-1, or Cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain.
Mode of Action
Based on its potential cox-1 inhibitory activity, it may interact with the cox-1 enzyme and inhibit its function, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound, by potentially inhibiting the COX-1 enzyme, may affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-1, the compound could reduce the production of these prostaglandins, potentially affecting processes such as inflammation and pain response .
Result of Action
If it does inhibit cox-1 as suggested, it could lead to a reduction in the production of prostaglandins, potentially affecting physiological processes such as inflammation and pain response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 4-methylbenzo[d]thiazole with diethylamine and ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-diethyl-N2-(4-chlorobenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
- N1,N1-diethyl-N2-(4-nitrobenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Uniqueness
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N',N'-diethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S.ClH/c1-4-17(5-2)10-9-15-14-16-13-11(3)7-6-8-12(13)18-14;/h6-8H,4-5,9-10H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGQCLZFWWSWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC=C2S1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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